molecular formula C20H41NO3 B1668774 Cedefingol CAS No. 35301-24-7

Cedefingol

Cat. No.: B1668774
CAS No.: 35301-24-7
M. Wt: 343.5 g/mol
InChI Key: CRJGESKKUOMBCT-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cedefingol is a derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling. This compound has garnered attention due to its potential antineoplastic (anti-cancer) activity. As a sphingosine derivative, this compound appears to inhibit protein kinase C, an enzyme that plays a significant role in the development of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cedefingol can be synthesized through a series of chemical reactions involving sphingosine. The synthetic route typically involves the acetylation of sphingosine to form N-acetylsphingosine, followed by further modifications to introduce hydroxyl groups at specific positions on the carbon chain .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Cedefingol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Cedefingol has a wide range of scientific research applications, including:

Mechanism of Action

Cedefingol exerts its effects by inhibiting protein kinase C, an enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this enzyme, this compound can disrupt the signaling pathways that contribute to tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibitory effect on protein kinase C, which distinguishes it from other sphingosine derivatives. This unique mechanism of action makes it a promising candidate for anti-cancer therapy .

Properties

CAS No.

35301-24-7

Molecular Formula

C20H41NO3

Molecular Weight

343.5 g/mol

IUPAC Name

N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]acetamide

InChI

InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20-/m0/s1

InChI Key

CRJGESKKUOMBCT-PMACEKPBSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)NC(=O)C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cedefingol;  SPC-101210;  SPC 101210;  SP101210; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cedefingol
Reactant of Route 2
Reactant of Route 2
Cedefingol
Reactant of Route 3
Reactant of Route 3
Cedefingol
Reactant of Route 4
Cedefingol
Reactant of Route 5
Cedefingol
Reactant of Route 6
Cedefingol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.